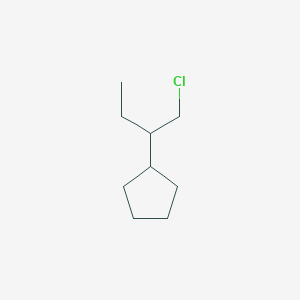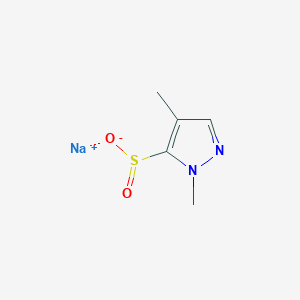![molecular formula C13H19Cl2NO B13200992 2-chloro-N-[(3-chloroadamantan-1-yl)methyl]acetamide](/img/structure/B13200992.png)
2-chloro-N-[(3-chloroadamantan-1-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[(3-chloroadamantan-1-yl)methyl]acetamide is a synthetic organic compound characterized by the presence of a chlorinated adamantane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(3-chloroadamantan-1-yl)methyl]acetamide typically involves the reaction of 3-chloroadamantan-1-ylmethylamine with chloroacetyl chloride. The reaction is carried out in an inert solvent such as dichloromethane, under anhydrous conditions, and in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-chloro-N-[(3-chloroadamantan-1-yl)methyl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used; for example, azide substitution would yield the corresponding azide derivative.
Hydrolysis: The major products are 3-chloroadamantan-1-ylmethylamine and chloroacetic acid.
科学的研究の応用
Medicinal Chemistry: It is investigated for its potential as an inhibitor of enzymes such as soluble epoxide hydrolase, which is a target for treating neuropathic pain.
Biological Studies: The compound’s structural features make it a candidate for studying the effects of adamantane derivatives on biological systems.
Industrial Applications: Its unique properties may be explored for use in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 2-chloro-N-[(3-chloroadamantan-1-yl)methyl]acetamide involves its interaction with specific molecular targets. For instance, as an inhibitor of soluble epoxide hydrolase, it binds to the enzyme’s active site, preventing the hydrolysis of epoxide substrates. This leads to an increase in the concentration of epoxy fatty acids, which have various physiological effects .
類似化合物との比較
Similar Compounds
N-[(3-chloroadamantan-1-yl)methyl]acetamide: Lacks the chlorine atom on the acetamide group.
2-chloro-N-[(3-adamantan-1-yl)methyl]acetamide: Lacks the chlorine atom on the adamantane moiety.
Uniqueness
2-chloro-N-[(3-chloroadamantan-1-yl)methyl]acetamide is unique due to the presence of chlorine atoms on both the adamantane and acetamide moieties. This dual chlorination can influence its reactivity and biological activity, making it distinct from its analogs .
特性
分子式 |
C13H19Cl2NO |
|---|---|
分子量 |
276.20 g/mol |
IUPAC名 |
2-chloro-N-[(3-chloro-1-adamantyl)methyl]acetamide |
InChI |
InChI=1S/C13H19Cl2NO/c14-6-11(17)16-8-12-2-9-1-10(3-12)5-13(15,4-9)7-12/h9-10H,1-8H2,(H,16,17) |
InChIキー |
KBCABADGDHOSMF-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)CNC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


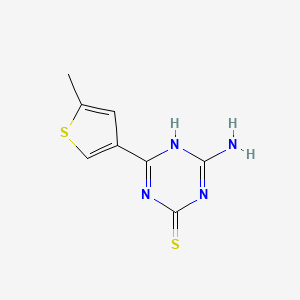
![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol](/img/structure/B13200920.png)
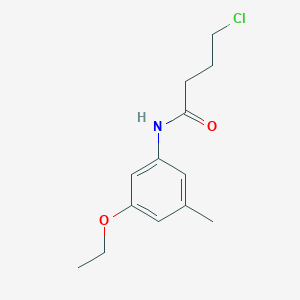
![2-(3-Nitrophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13200938.png)
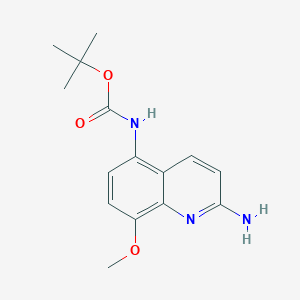
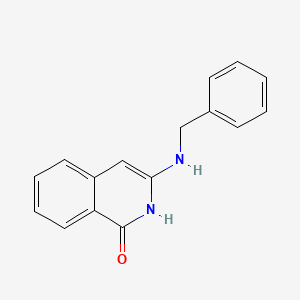

![1-Butyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13200952.png)
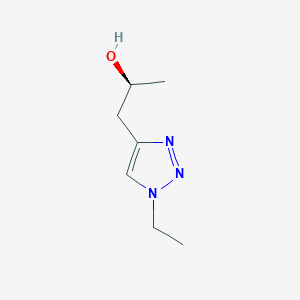

![2-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13200975.png)
![1-(Bromomethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane](/img/structure/B13200976.png)
